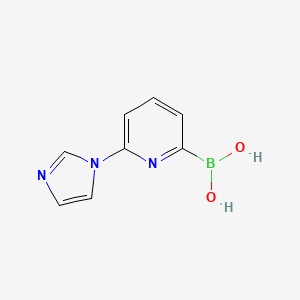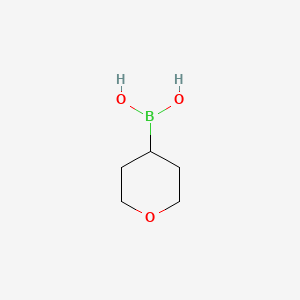
Tetrahydropyran-4-boronic acid
Overview
Description
Tetrahydropyran-4-boronic acid is a boronic acid derivative with the molecular formula C5H11BO3 . It is also known by other names such as TETRAHYDROPYRAN-4-BORONIC ACID and OXAN-4-YLBORONIC ACID . The molecular weight of this compound is 129.95 g/mol .
Synthesis Analysis
Boronic acids, including Tetrahydropyran-4-boronic acid, are considered as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of Tetrahydropyran-4-boronic acid includes a boronic acid group attached to a tetrahydropyran ring . The InChIKey of the compound is PJAHYWURJMYDPM-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as Tetrahydropyran-4-boronic acid, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . They can also be used as reversible covalent warheads for medicinal and biological applications .Physical And Chemical Properties Analysis
Tetrahydropyran-4-boronic acid has a molecular weight of 129.95 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 130.0801244 g/mol .Scientific Research Applications
Sensing Applications
Tetrahydropyran-4-boronic acid is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also enables its use in biological labelling and protein manipulation. It can be used for the modification of proteins, which is essential for understanding protein function and interaction .
Separation Technologies
In separation technologies, Tetrahydropyran-4-boronic acid is employed for electrophoresis of glycated molecules. This application is significant in the analysis of glycoproteins and other post-translationally modified proteins .
Therapeutics Development
Boronic acids, including Tetrahydropyran-4-boronic acid, are explored for the development of therapeutics. Their ability to form stable complexes with various biological molecules makes them suitable candidates for drug design and delivery systems .
Optoelectronics
Derivatives of borinic acids, closely related to boronic acids, have been studied for their applications in optoelectronics, including OLEDs. Tetrahydropyran-4-boronic acid could potentially contribute to this field by providing a stable boron-containing compound for electronic devices .
Synthetic Chemistry
Tetrahydropyran-4-boronic acid serves as a reactant in Suzuki coupling reactions, which are pivotal in synthetic organic chemistry. This application is crucial for constructing complex organic molecules, including pharmaceuticals and materials science .
Mechanism of Action
properties
IUPAC Name |
oxan-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO3/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHYWURJMYDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCOCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678454 | |
| Record name | Oxan-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropyran-4-boronic acid | |
CAS RN |
1072952-46-5 | |
| Record name | Oxan-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





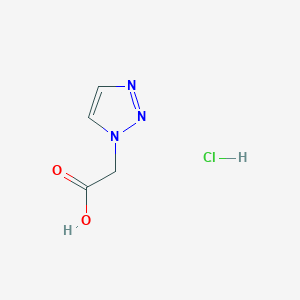

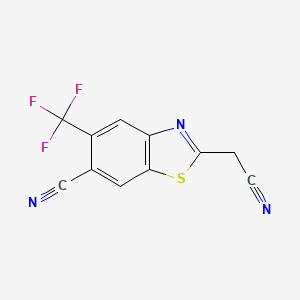

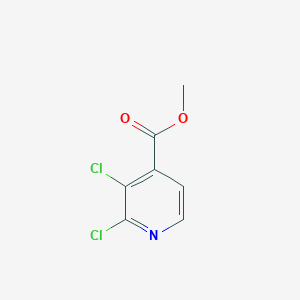

![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)
